4-hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one
Overview
Description
4-hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one is a complex heterocyclic compound that belongs to the indole derivative family. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities . This compound features a unique structure that combines an indole moiety with a diazepine ring, making it a subject of interest in medicinal chemistry and synthetic organic chemistry .
Preparation Methods
The synthesis of 4-hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazones with indole derivatives under specific conditions . For instance, a solution of the hydrazone in Dowtherm A is heated to above 160°C, leading to the formation of the target compound upon recrystallization from dimethylformamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
4-hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one undergoes various chemical reactions, including:
Scientific Research Applications
4-hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity or modulating receptor functions . This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
4-hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one can be compared with other indole derivatives and diazepine-containing compounds:
Indole Derivatives: Compounds like 1-phenyl-6,7-dihydro[1,4]diazepino[6,7,1-hi]indol-4(3H)-one share similar structural features but differ in their biological activities and synthetic routes.
Diazepine Compounds: Other diazepine-containing compounds, such as 3,4,6,7-tetrahydro[1,4]diazepino[3,2,1-hi]indol-2(1H)-one, also exhibit unique properties and applications.
The uniqueness of this compound lies in its combined indole and diazepine structure, which imparts distinct chemical and biological properties .
Biological Activity
4-Hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one (CAS Number: 370584-21-7) is a compound belonging to the diazepine family, characterized by a unique indole structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity, synthesis, and potential therapeutic applications of this compound.
- Molecular Formula : C17H13N3O2
- Molecular Weight : 291.30 g/mol
- LogP : 0.44590
Synthesis
The synthesis of this compound has been explored in various studies, often involving multi-step reactions that incorporate heteropolyacids as catalysts to enhance yield and reduce reaction time. The methodologies typically involve the cyclization of substituted indoles with appropriate amines under acidic conditions .
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, related compounds have shown potent activity against estrogen receptor alpha (ERα) positive cancer cell lines such as MCF-7 and T47D, demonstrating IC50 values in the nanomolar range . The mechanism of action appears to involve the modulation of estrogen signaling pathways, which is critical in breast cancer progression.
Compound | Cancer Cell Line | IC50 (nM) |
---|---|---|
TOP216 | MCF-7 | <10 |
TOP216 | T47D | <10 |
TOP216 | PC-3 | <50 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated. In vitro studies demonstrated notable antibacterial activity against various strains including Staphylococcus aureus and Pseudomonas aeruginosa. The zone of inhibition was significantly greater than that observed for control compounds .
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Pseudomonas aeruginosa | 18 |
Neuropharmacological Effects
The diazepine structure suggests potential neuropharmacological effects. Compounds in this class are often investigated for their anxiolytic and sedative properties. Preliminary studies indicate that related compounds may exert effects on GABAergic systems, although specific data on this compound remains limited .
Case Studies
One notable case study involved the administration of a derivative in a murine model of breast cancer. The treatment resulted in a significant reduction in tumor size compared to untreated controls, suggesting effective systemic absorption and bioactivity . Another study highlighted the compound's ability to induce apoptosis in cancer cell lines through the activation of caspase pathways.
Properties
IUPAC Name |
4-hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-16-11-19(22)10-15-17(13-8-4-5-9-14(13)18-15)20(16)12-6-2-1-3-7-12/h1-10,22H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDRHCLZCQKXQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C3C=CC=CC3=NC2=CN1O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364564 | |
Record name | 4-hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370584-21-7 | |
Record name | 4-hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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